2,3,4,5-tetrabromo-6-{[(3-fluorophenyl)amino]carbonyl}benzoic acid
Overview
Description
2,3,4,5-tetrabromo-6-{[(3-fluorophenyl)amino]carbonyl}benzoic acid, also known as TFB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFB is a member of the benzoic acid family and has a molecular formula of C13H5Br4FNO3.
Mechanism of Action
The mechanism of action of 2,3,4,5-tetrabromo-6-{[(3-fluorophenyl)amino]carbonyl}benzoic acid is not fully understood. However, it is believed that this compound exerts its biological effects by inhibiting the activity of certain enzymes and proteins in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. This compound has also been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that this compound can reduce the size of tumors in mice and decrease the severity of inflammatory diseases. This compound has also been shown to exhibit antioxidant properties, which may help to protect cells from damage caused by free radicals.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2,3,4,5-tetrabromo-6-{[(3-fluorophenyl)amino]carbonyl}benzoic acid is its versatility. This compound can be used in a wide range of experiments, including cell-based assays, animal studies, and material synthesis. This compound is also relatively easy to synthesize, which makes it an attractive compound for researchers. However, there are also some limitations associated with the use of this compound. For example, this compound is highly toxic and must be handled with care. In addition, this compound is not very soluble in water, which can make it difficult to work with in certain experiments.
Future Directions
There are many potential future directions for research on 2,3,4,5-tetrabromo-6-{[(3-fluorophenyl)amino]carbonyl}benzoic acid. One area of interest is the development of this compound-based materials with unique properties. For example, this compound has been used as a building block for the synthesis of fluorescent polymers and hydrogels. Another area of interest is the development of this compound-based drugs for the treatment of inflammatory diseases and cancer. Finally, there is also interest in further understanding the mechanism of action of this compound, which could lead to the development of more effective drugs and materials.
Scientific Research Applications
2,3,4,5-tetrabromo-6-{[(3-fluorophenyl)amino]carbonyl}benzoic acid has been extensively studied for its potential applications in various fields, including medicine, biotechnology, and materials science. In medicine, this compound has been shown to exhibit anti-inflammatory and anti-tumor properties. In biotechnology, this compound has been used as a fluorescent probe for studying protein-ligand interactions. In materials science, this compound has been used as a building block for the synthesis of novel materials with unique properties.
Properties
IUPAC Name |
2,3,4,5-tetrabromo-6-[(3-fluorophenyl)carbamoyl]benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6Br4FNO3/c15-9-7(8(14(22)23)10(16)12(18)11(9)17)13(21)20-6-3-1-2-5(19)4-6/h1-4H,(H,20,21)(H,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWYASFKZHLUGFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)C2=C(C(=C(C(=C2Br)Br)Br)Br)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6Br4FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00365222 | |
Record name | 2,3,4,5-tetrabromo-6-[(3-fluorophenyl)carbamoyl]benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00365222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
574.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5222-07-1 | |
Record name | 2,3,4,5-tetrabromo-6-[(3-fluorophenyl)carbamoyl]benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00365222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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